(R)-3-acetoxy-gamma-butyrolactone
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Overview
Description
®-3-Acetoxy-gamma-butyrolactone is an organic compound with the molecular formula C6H8O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-acetoxy-gamma-butyrolactone typically involves the esterification of ®-gamma-butyrolactone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of ®-3-acetoxy-gamma-butyrolactone may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-3-Acetoxy-gamma-butyrolactone can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield ®-gamma-butyrolactone and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed:
Hydrolysis: ®-gamma-butyrolactone and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Diols.
Scientific Research Applications
®-3-Acetoxy-gamma-butyrolactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-acetoxy-gamma-butyrolactone involves its hydrolysis to ®-gamma-butyrolactone and acetic acid. The ®-gamma-butyrolactone can then participate in various biochemical pathways, potentially interacting with specific enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Acetoxy-gamma-butyrolactone: The enantiomer of ®-3-acetoxy-gamma-butyrolactone, with similar chemical properties but different biological activities.
Gamma-butyrolactone (GBL): A structurally related compound with a broader range of industrial applications.
3-Hydroxy-gamma-butyrolactone: Another related compound with different functional groups and reactivity.
Uniqueness: ®-3-Acetoxy-gamma-butyrolactone is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other related compounds. This uniqueness makes it valuable for applications requiring specific stereochemistry.
Properties
IUPAC Name |
(5-oxooxolan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAHMCFVNHTBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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